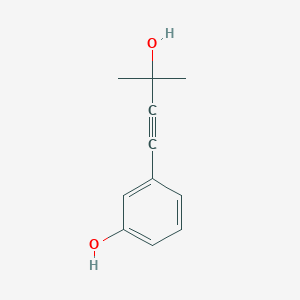![molecular formula C12H16N2O2S B14353450 2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane CAS No. 92183-57-8](/img/structure/B14353450.png)
2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[421]nonane is a unique organic compound characterized by its bicyclic structure containing sulfur and isocyanate functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane typically involves the reaction of a suitable precursor with phosgene or a phosgene equivalent to introduce the isocyanate groups. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or toluene. The temperature is usually maintained at low to moderate levels to control the reaction rate and prevent decomposition of the reactants.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The isocyanate groups can be reduced to amines.
Substitution: The isocyanate groups can react with nucleophiles, such as alcohols or amines, to form urethanes or ureas.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Reactions with alcohols or amines typically occur at room temperature or slightly elevated temperatures in the presence of a catalyst or base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Urethanes or ureas.
Wissenschaftliche Forschungsanwendungen
2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane has several scientific research applications:
Polymer Chemistry: Used as a cross-linking agent in the synthesis of polyurethanes and other polymers.
Materials Science: Employed in the development of advanced materials with unique mechanical and thermal properties.
Biology and Medicine:
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactive isocyanate groups.
Wirkmechanismus
The mechanism of action of 2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophiles, such as hydroxyl or amino groups, leading to the formation of urethane or urea linkages. This reactivity is harnessed in various applications, including polymerization and cross-linking reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Diisocyanatohexane: Another diisocyanate compound used in polymer chemistry.
Toluene Diisocyanate: Widely used in the production of polyurethanes.
Methylenediphenyl Diisocyanate: Commonly used in the manufacture of rigid polyurethane foams.
Uniqueness
2,5-Diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane is unique due to its bicyclic structure and the presence of sulfur, which imparts distinct chemical and physical properties. Its reactivity and stability make it a valuable compound in specialized applications where other diisocyanates may not be suitable.
Eigenschaften
CAS-Nummer |
92183-57-8 |
|---|---|
Molekularformel |
C12H16N2O2S |
Molekulargewicht |
252.33 g/mol |
IUPAC-Name |
2,5-diisocyanato-1,2-dimethyl-9-thiabicyclo[4.2.1]nonane |
InChI |
InChI=1S/C12H16N2O2S/c1-11(14-8-16)5-3-9(13-7-15)10-4-6-12(11,2)17-10/h9-10H,3-6H2,1-2H3 |
InChI-Schlüssel |
OPEVDAHLJZDKEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(C2CCC1(S2)C)N=C=O)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-(Acetyloxy)ethenyl]phenyl chloroacetate](/img/structure/B14353370.png)
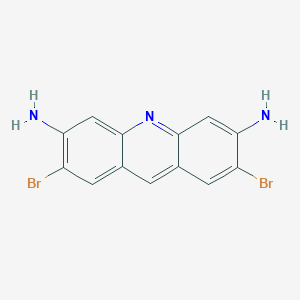

![4,7-Dichloro-2-methyl-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B14353413.png)
![2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14353415.png)
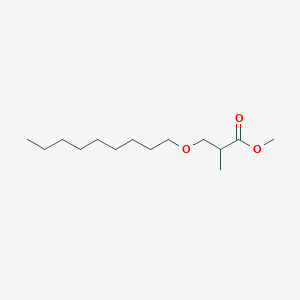
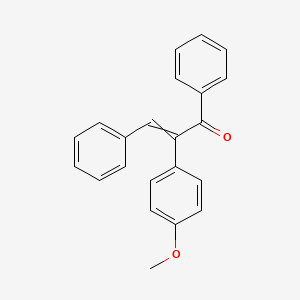
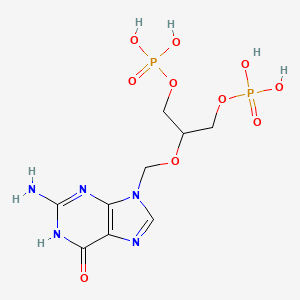
![N-(Diphenylmethyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14353424.png)
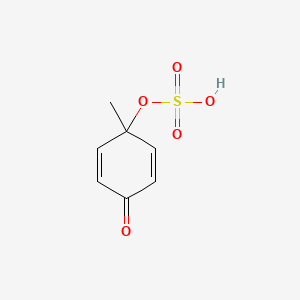
![4-(2-Methoxyphenyl)-2-methyl-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B14353428.png)

![2-(Propan-2-yl)[1,2]thiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B14353440.png)
